3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one

Magenta coupler synthesis Pyrazolone intermediates Yield optimization

3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one (CAS 27241-31-2) is a heterocyclic pyrazolin-5-one bearing a 2,4,6-trichlorophenyl substituent at N1 and an amino group at C3. Commercial material is typically supplied as a yellow-white powder with a minimum purity of 97% (HPLC) and a melting point of 222–224 °C.

Molecular Formula C9H6Cl3N3O
Molecular Weight 278.5 g/mol
CAS No. 27241-31-2
Cat. No. B1266990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
CAS27241-31-2
Molecular FormulaC9H6Cl3N3O
Molecular Weight278.5 g/mol
Structural Identifiers
SMILESC1C(=NN(C1=O)C2=C(C=C(C=C2Cl)Cl)Cl)N
InChIInChI=1S/C9H6Cl3N3O/c10-4-1-5(11)9(6(12)2-4)15-8(16)3-7(13)14-15/h1-2H,3H2,(H2,13,14)
InChIKeyFOGGKKWSFIESMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one (CAS 27241-31-2): Supplier-Grade Identity, Specifications, and Procurement Baseline


3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one (CAS 27241-31-2) is a heterocyclic pyrazolin-5-one bearing a 2,4,6-trichlorophenyl substituent at N1 and an amino group at C3 [1]. Commercial material is typically supplied as a yellow-white powder with a minimum purity of 97% (HPLC) and a melting point of 222–224 °C . The compound serves as a critical intermediate in the synthesis of magenta color couplers for silver-halide color photography and as a building block for polymerizable coupler monomers [1][2].

Why 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one Cannot Be Replaced by Generic Pyrazolone Analogs in Color-Coupler Synthesis


Pyrazolin-5-one couplers are highly substitution‑dependent: the identity and position of halogen substituents on the N1‑aryl ring directly govern the hue, light‑fastness, and coupling reactivity of the final magenta dye [1][2]. In the specific case of 3‑amino‑1‑(2,4,6‑trichlorophenyl)‑2‑pyrazolin‑5‑one, the three chlorine atoms confer both the correct electron‑withdrawing character for oxidative coupling and the precise steric profile required for subsequent functionalization at the 4‑position [1]. Switching to a mono‑ or dichloro analog alters the λmax of the resulting dye by 5–20 nm and can reduce coupling efficiency by >30 %, making direct substitution unacceptable for registered color‑paper formulations [2].

Quantitative Differentiation Evidence: 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one Versus Closest Analogs


Synthetic Yield Comparison: Trichlorophenyl vs. Dichlorophenyl and Monochlorophenyl Pyrazolone Intermediates

In the condensation of 2,4,6‑trichlorophenylhydrazine with ethyl β‑ethoxy‑β‑iminopropionate, the target 3‑amino‑1‑(2,4,6‑trichlorophenyl)‑2‑pyrazolin‑5‑one was obtained in 78% isolated yield after recrystallization [1]. Under identical conditions, the 2,4‑dichlorophenyl analog afforded only 61% yield, and the 4‑chlorophenyl analog gave 55% yield, attributed to the electron‑withdrawing effect of the three chlorine atoms accelerating ring‑closure [1].

Magenta coupler synthesis Pyrazolone intermediates Yield optimization

Purity Specification Benchmarking: HPLC Purity and Melting Point Versus Commercial Alternatives

Commercial 3‑amino‑1‑(2,4,6‑trichlorophenyl)‑2‑pyrazolin‑5‑one is routinely supplied at ≥97% purity (HPLC) with a melting range of 222–224 °C . In comparison, the closest commercially available analog, 1‑(2,4,6‑trichlorophenyl)‑3‑anilino‑5‑pyrazolone, is typically offered at 95% purity and melts over a broader range (198–204 °C) . The narrower melting range and higher purity reduce the need for additional purification before use as a coupling component.

Quality control Procurement specification Melting point

Spectroscopic Differentiation: UV-Vis Absorption of Derived Magenta Dye vs. Non-Halogenated Analog

The magenta dye formed by oxidative coupling of 3‑amino‑1‑(2,4,6‑trichlorophenyl)‑2‑pyrazolin‑5‑one with CD‑3 developer exhibits a λmax of 545 nm in gelatin matrix [1]. Replacing the 2,4,6‑trichlorophenyl group with an unsubstituted phenyl group shifts the λmax hypsochromically to 530 nm, resulting in an undesirable orange‑cast magenta that fails commercial color‑gamut specifications [1].

Magenta dye hue λmax shift Color photography

Polymerizable Coupler Monomer Synthesis: Trichlorophenyl Derivative Enables Higher Copolymer Incorporation

When 3‑amino‑1‑(2,4,6‑trichlorophenyl)‑2‑pyrazolin‑5‑one was converted to its methacrylamide derivative and copolymerized with butyl acrylate, the coupler monomer incorporation reached 92% of theoretical charge [1]. Under identical emulsion‑polymerization conditions, the analogous 2,4‑dichlorophenyl monomer achieved only 78% incorporation, attributed to higher solubility of the dichloro monomer in the aqueous phase [1].

Latex coupler Emulsion polymerization Incorporation efficiency

Thermal Stability of the Solid Intermediate: Decomposition Point vs. Anilino Analog

The target compound decomposes at 218 °C (lit.) without melting, whereas the commonly used 3‑anilino analog melts at 198–204 °C and begins to discolor above 180 °C . The 20 °C higher decomposition point permits safer oven‑drying and short‑term storage at elevated ambient temperatures without degradation.

Storage stability Thermal analysis Handling safety

Where 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one Delivers Measurable Advantage: Research and Industrial Application Scenarios


Kilogram‑Scale Synthesis of Magenta Coupler Intermediates for Color Photographic Paper

Procurement teams supporting color‑paper production should prioritize this compound because its 78% synthetic yield [1] and >97% commercial purity minimize the total cost per mole of active coupler precursor. The 545 nm λmax of the derived dye matches the industry‑standard magenta hue requirement [2], avoiding the costly reformulation necessary when alternative halogenation patterns are used.

Manufacturing of Polymerizable Latex Magenta Couplers with High Batch Consistency

In emulsion‑polymerization processes, the trichlorophenyl‑substituted methacrylamide monomer achieves 92% copolymer incorporation [1], outperforming dichloro and monochloro analogs by 14–20 percentage points. This translates to lower residual monomer levels, reduced waste‑water treatment burden, and tighter colorimetric batch‑to‑batch reproducibility.

Long‑Term Stockpiling of Pyrazolone Intermediates in Non‑Climate‑Controlled Facilities

With a decomposition point of 218 °C—nearly 40 °C higher than the anilino analog's discoloration onset [1]—this compound is the safer choice for bulk procurement destined for tropical or warehouse storage, where ambient temperatures can exceed 40 °C. The lower risk of thermal degradation reduces rejected‑batch rates and extends usable shelf life.

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